molecular formula C7H5ClFNO3 B1464733 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene CAS No. 98404-03-6

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Cat. No.: B1464733
CAS No.: 98404-03-6
M. Wt: 205.57 g/mol
InChI Key: XOPIOMSLJVHTIO-UHFFFAOYSA-N
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Description

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3 and a molecular weight of 205.57 g/mol . It is a substituted benzene derivative, characterized by the presence of chloro, fluoro, methoxy, and nitro groups on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene typically involves multi-step organic reactions. One common method includes:

    Halogenation: The addition of chlorine (Cl) and fluorine (F) atoms to the benzene ring through electrophilic aromatic substitution reactions using reagents like chlorine gas (Cl2) and fluorine gas (F2) or their respective compounds.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Oxidizing Agents: Potassium permanganate (KMnO4)

    Substitution Reagents: Sodium methoxide (NaOCH3), sodium hydride (NaH)

Major Products

    Reduction: 5-Chloro-1-fluoro-2-methoxy-3-aminobenzene

    Substitution: Various substituted benzene derivatives depending on the nucleophile used

    Oxidation: 5-Chloro-1-fluoro-2-formyl-3-nitrobenzene

Scientific Research Applications

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups can participate in electrophilic and nucleophilic reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-6-nitrophenyl methyl ether
  • 1-Fluoro-4-methoxy-2-nitrobenzene
  • 2-Chloro-4-fluoro-5-nitrobenzene

Uniqueness

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) groups influences its reactivity and makes it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-1-fluoro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPIOMSLJVHTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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